molecular formula C10H12N2 B106251 2-Propylbenzimidazole CAS No. 5465-29-2

2-Propylbenzimidazole

Cat. No. B106251
CAS RN: 5465-29-2
M. Wt: 160.22 g/mol
InChI Key: FBLJZPQLNMVEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propylbenzimidazole is a derivative of the benzimidazole family, a class of compounds known for their heterocyclic structure consisting of a fusion between benzene and imidazole rings. Benzimidazole derivatives, including 2-phenylbenzimidazole and its analogs, are of significant interest in medicinal chemistry due to their diverse biological activities, such as antitumor, antiviral, and antimicrobial properties, as well as their role as inhibitors of various enzymes .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-arylbenzimidazoles, has been achieved through various methods. One approach involves the reaction of o-phenylenediamines with aromatic aldehydes in the presence of molecular sieves and methanol, yielding 2-arylbenzimidazoles with high chemoselectivity . Another method utilizes microwave irradiation and solvent-free conditions with catalytic amounts of acid, providing a green synthetic pathway for these compounds . Additionally, a mild protocol for the on-DNA synthesis of multifunctional 2-aminobenzimidazoles has been reported, which is useful for the design of DNA-encoded libraries .

Molecular Structure Analysis

The molecular structure of 2-arylbenzimidazoles, including 2-propylbenzimidazole, is characterized by the presence of a benzimidazole core, which is crucial for their biological activity. Molecular modeling studies have shown that the benzimidazole moiety can form π-π stacking interactions and hydrogen bonds with target enzymes, contributing to their inhibitory effects .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, depending on their functional groups. For instance, 2-aminobenzimidazole reacts with α,β-unsaturated carboxylic acid derivatives to form pyrimido[1,2-a]benzimidazolones, showcasing the reactivity of the amino group at the 2-position . The reactivity of these compounds is essential for the development of new drugs with tailored biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-arylbenzimidazoles are influenced by their molecular structure. These compounds exhibit a range of biological activities, and their properties can be fine-tuned by the introduction of different substituents on the benzimidazole ring. For example, the presence of a hydroxyl group at the 5-position enhances the antioxidant activity of these compounds . The solubility, stability, and reactivity of 2-arylbenzimidazoles can be modified to improve their pharmacological profiles.

Scientific Research Applications

  • Antitumor Applications :

    • Antitumor Effect Against Ehrlich Ascites Tumor : 2-Propylbenzimidazole demonstrated effectiveness against solid tumors obtained from Ehrlich ascites sarcoma in mice. Its antitumor effect was found to increase with the introduction of a nitro group in its 6-position (Komai et al., 1958).
    • DNA Minor Groove-Binding Agents : A new class of symmetric bisbenzimidazole-based DNA minor groove-binding agents, including 2-Propylbenzimidazole derivatives, showed potent growth inhibition in ovarian carcinoma cell lines and evidence of antitumor activity (Mann et al., 2001).
  • Antibacterial and Antifungal Applications :

    • Inhibiting and Dispersing Gram-Positive Biofilms : A 2-aminobenzimidazole derivative inhibited and dispersed biofilms of various bacteria, including MRSA and Staphylococcus epidermidis. The activity was found to be zinc-dependent, potentially via direct zinc-chelating (Rogers et al., 2009).
    • Inhibitors of Bacterial Type IA Topoisomerase : Novel bisbenzimidazole analogues showed significant relaxation inhibition activity against Escherichia coli topoisomerase IA, making them potential antibacterial agents (Nimesh et al., 2014).
  • Chemical Synthesis and Environmental Applications :

    • Synthesis in High-Temperature Water : Research on the synthesis of 2-phenylbenzimidazole from 1,2-phenylenediamine and benzoic acid in high-temperature water resulted in yields comparable or better than conventional media (Dudd et al., 2003).
    • Sustained Release in Agricultural Applications : The study on polymeric and solid lipid nanoparticles for the sustained release of Carbendazim (MBC) (methyl-2-benzimidazole carbamate) demonstrated that encapsulation in nanoparticles modified the release profiles and reduced toxicity (Campos et al., 2015).
  • Neuroscience and Enzyme Inhibition :

    • Inhibitors of Acetylcholinesterase and Butyrylcholinesterase : A series of 2-aminobenzimidazole derivatives showed good inhibitory activities on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential usefulness in treating neurodegenerative diseases (Zhu et al., 2013).

Safety And Hazards

The safety data sheet for 2-Propylbenzimidazole suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Benzimidazole and its derivatives, including 2-Propylbenzimidazole, have been recognized for their remarkable medicinal and pharmacological properties. The synthesis of benzimidazole has garnered the attention of medicinal chemists and biologists due to its potential in drug discovery and development . Future research may focus on further exploring the bioactivities of benzimidazole derivatives and their potential applications in cancer therapeutics .

properties

IUPAC Name

2-propyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLJZPQLNMVEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203108
Record name 1H-Benzimidazole, 2-propyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylbenzimidazole

CAS RN

5465-29-2
Record name 2-Propyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5465-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propylbenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propylbenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole, 2-propyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPYLBENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAS7IXN9P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of o-phenylenediamine (2.2 g) in butyric anhydride (4.7 g) was stirred for 4 hours at 110° C. To the reaction mixture was added water, which was extracted with ethyl acetate. The organic layer was washed with an aqueous solution of sodium bicarbonate, dilute hydrochloric acid and water and then dried. The solvent was evaporated to dryness, and the residue was refluxed for 1.5 hour in 3N-HCl (35 ml). The reaction mixture was made basic with a 6N NaOH. The crystals were recrystallized from ethyl acetate-hexane to give colorless plates (0.9 g, 38%), m.p. 160°-162° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propylbenzimidazole
Reactant of Route 2
Reactant of Route 2
2-Propylbenzimidazole
Reactant of Route 3
Reactant of Route 3
2-Propylbenzimidazole
Reactant of Route 4
Reactant of Route 4
2-Propylbenzimidazole
Reactant of Route 5
Reactant of Route 5
2-Propylbenzimidazole
Reactant of Route 6
Reactant of Route 6
2-Propylbenzimidazole

Citations

For This Compound
63
Citations
MAVR da Silva, MDMCR da Silva, LMPF Amaral… - The Journal of Chemical …, 2004 - Elsevier
… This paper reports the results of the study of two isomers alkyl substituted of benzimidazole: 2-propylbenzimidazole (1a) and 2-isopropylbenzimidazole (1b), whose formula are …
Number of citations: 18 www.sciencedirect.com
JV Hay, DE Portlock, JF Wolfe - The Journal of Organic Chemistry, 1973 - ACS Publications
… deprotonation of 2-propylbenzimidazole (… 2-Propylbenzimidazole (3a) with n-Butyllithium.—n-Butyllithium (2.1-21.0 mmol) was added via syringe to a solution of 2-propylbenzimidazole (…
Number of citations: 24 pubs.acs.org
R Mohan, KK Anupama, A Joseph - Journal of Bio-and Tribo-Corrosion, 2017 - Springer
… The interaction and corrosion protection properties of 2-methylbenzimidazole, 2-ethylbenzimidazole, and 2-propylbenzimidazole on copper in nitric acid at different temperatures have …
Number of citations: 8 link.springer.com
P Umnahanant - Journal of Thermal Analysis and Calorimetry, 2019 - Springer
… mp 506–510 K and 2-propylbenzimidazole mp 448–426 K … in duplicate for 2-propylbenzimidazole under nitrogen flow at … and from T = 403.15 K to T fus for 2-propylbenzimidazole and 2-…
Number of citations: 2 link.springer.com
NT Tran, CS Cho - Bulletin of the Korean Chemical Society, 2012 - researchgate.net
… Treatment of equimolar amounts of 1 and 2a in toluene at 110 o C for 20 h in the presence of a catalytic amount of 5% Pd/C afforded 2-propylbenzimidazole (3a) in 47% isolated yield …
Number of citations: 2 www.researchgate.net
PN Kishore Babu, B Ramadevi… - Medicinal Chemistry …, 2014 - Springer
… A series of new N-alkyl-2-(3-methyl-indolyl)benzimidazoles 8(a–c) were synthesized by the condensation of N-alkyl-2-propylbenzimidazole-phenylhydrazone derivatives 7(a–c), in …
Number of citations: 28 link.springer.com
AM Mohammed, ES Shafik, AI Hussein… - Egyptian Journal of …, 2020 - journals.ekb.eg
… NBR with 2-propylbenzimidazole … NBR/Silica with 2-propylbenzimidazole NBR/Silica with 2-heptylbenzimidazole … NBR/HAF with 2-propylbenzimidazole NBR/HAF with 2-…
Number of citations: 8 journals.ekb.eg
GE Batrak, ET Zlenko, SI Khrustalev… - Farmakologiia i …, 1979 - europepmc.org
… The pharmacological action of the new benziamidazole derivative 1-(3-diethylamino-2-oxypropyl)-2-propylbenzimidazole (abazol) was studied in experiments on mice, dogs, cats and …
Number of citations: 2 europepmc.org
VR Koroleva, LD Kosukhina, AI Koliverda, LT Filonova… - Fibre Chemistry, 1976 - Springer
… The result was the same with added imidazole and 2-propylbenzimidazole. The viscosity retention increases to 60-70% with the addition of 0.5% benzimidazole, diamide of imidazole-4,…
Number of citations: 2 link.springer.com
ER Cole, G Crank, E Lye - Australian Journal of Chemistry, 1978 - CSIRO Publishing
… Consistency in type of reaction in dilute hydrochloric acid was shown by the recovery from 2-propylbenzimidazole of 4-butyryl-2-propylbenzimidazole as the main product (58 0/, yield) …
Number of citations: 12 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.